molecular formula C10H13NO3 B14339594 4-(4-Nitrobutyl)phenol CAS No. 108185-82-6

4-(4-Nitrobutyl)phenol

Cat. No.: B14339594
CAS No.: 108185-82-6
M. Wt: 195.21 g/mol
InChI Key: KJIGYHIPZIWEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrobutyl)phenol (IUPAC name: 4-(4-nitrobutyl)phenol) is a phenolic derivative featuring a nitro group (-NO₂) attached to the terminal carbon of a butyl chain, which is itself bonded to the para position of a phenol ring. The nitro group enhances acidity and polarizability, while the butyl chain may contribute to hydrophobic interactions. Such a combination could make it relevant in materials science, catalysis, or organic synthesis. However, its synthesis, stability, and applications remain speculative without direct studies.

Properties

CAS No.

108185-82-6

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-(4-nitrobutyl)phenol

InChI

InChI=1S/C10H13NO3/c12-10-6-4-9(5-7-10)3-1-2-8-11(13)14/h4-7,12H,1-3,8H2

InChI Key

KJIGYHIPZIWEFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCC[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Nitrobutyl)phenol can be synthesized through several methods. One common approach involves the nitration of phenol using nitric acid in the presence of sulfuric acid. This reaction typically yields a mixture of 2-nitrophenol and 4-nitrophenol, which can be separated through distillation . The nitrobutyl chain can then be introduced through alkylation reactions using appropriate alkylating agents .

Industrial Production Methods: On an industrial scale, the production of 4-(4-Nitrobutyl)phenol often involves the continuous nitration of phenol followed by alkylation. The process is optimized to ensure high yields and purity of the final product. Advanced separation techniques, such as crystallization and recrystallization, are employed to purify the compound .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Nitrobutyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium nitrosodisulfonate (Fremy’s salt)

    Reduction: Sodium dithionite, hydrogen gas

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed:

    Reduction: 4-Aminobutylphenol

    Oxidation: Quinones

    Substitution: Halogenated, nitrated, and sulfonated derivatives

Mechanism of Action

The mechanism of action of 4-(4-Nitrobutyl)phenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can participate in redox reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison is based on structurally related phenolic derivatives from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Electronic Comparisons

Compound Substituent(s) Key Properties Applications/Potential Uses Evidence ID
4-(4-Nitrobutyl)phenol -NO₂ on butyl chain (para) Hypothesized high acidity, polarizability, and thermal stability Potential NLO materials, intermediates N/A
4-Nitrophenol -NO₂ (para) High acidity (pKa ~7.1), strong electron-withdrawing effect pH indicators, explosives, dyes
4-Tert-butyl-2-nitro phenol -NO₂ (ortho), -C(CH₃)₃ (para) Moderate solubility in organic solvents; used as a chemical intermediate Pharmaceuticals, agrochemicals
4-Butylphenol -C₄H₉ (para) Lower acidity (pKa ~10.5), hydrophobic Surfactants, polymer stabilizers
4-(4-Chlorobutyl)phenol -Cl on butyl chain (para) Reactivity influenced by Cl substituent; potential alkylation agent Organic synthesis intermediates
4-(4,5-Diphenylimidazolyl)phenol Imidazole ring (para) High third-order NLO properties (n₂ = -2.89 × 10⁻⁶ cm²/W, β = 0.404 cm/W) Photonics, optical limiters

Key Findings

Acidity and Reactivity: Nitro-substituted phenols (e.g., 4-nitrophenol ) exhibit significantly higher acidity than alkyl-substituted analogs (e.g., 4-butylphenol ) due to the electron-withdrawing nitro group stabilizing the deprotonated form. 4-(4-Nitrobutyl)phenol is expected to follow this trend, though steric effects from the butyl chain may slightly reduce acidity compared to para-nitrophenol.

Nonlinear Optical (NLO) Properties: Compounds with extended π-conjugation (e.g., 4-(4,5-diphenylimidazolyl)phenol) show strong third-order NLO responses, including high hyperpolarizability (γ = 2.26 × 10⁻⁶ esu) and self-focusing behavior (negative n₂) . The nitro group in 4-(4-Nitrobutyl)phenol may enhance hyperpolarizability via charge transfer, but the lack of π-conjugation in the butyl chain could limit its NLO performance compared to imidazole derivatives.

Thermal Stability: Melting points for nitro-substituted phenols vary widely. For example, 4-(4,5-diphenylimidazolyl)phenol melts at 278°C , while 4-tert-butyl-2-nitro phenol (a branched analog) likely has lower thermal stability due to steric hindrance .

Applications: Nitro Derivatives: Used in explosives (e.g., 4-nitrophenol ) and optical materials. Alkylphenols: Industrial applications include surfactants (4-butylphenol ) and polymer additives. Hybrid Structures: Compounds like 4-(4-chlorobutyl)phenol serve as intermediates in organic synthesis.

Table 2: Comparative Physicochemical Data

Property 4-(4-Nitrobutyl)phenol (Predicted) 4-Nitrophenol 4-Butylphenol 4-(4,5-Diphenylimidazolyl)phenol
Molecular Weight 195.2 g/mol 139.11 g/mol 150.22 g/mol 342.41 g/mol
Acidity (pKa) ~8–9 7.1 ~10.5 N/A
Melting Point 150–200°C (estimated) 113–115°C Not reported 278°C
NLO Response Moderate (theoretical) Low Negligible High (γ = 2.26 × 10⁻⁶ esu)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.